

Application Notes and Protocols for Anisodine in In Vitro Cell Culture

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Compound of Interest

Compound Name: Anisodine

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Introduction

Anisodine is a tropane alkaloid derived from the plant *Anisodus tanguticus*. It functions as a non-selective antagonist of muscarinic acetylcholine receptors and alpha-1 adrenergic receptors[1]. These properties make it a compound of interest for research in various fields, including neuroscience and pharmacology. This document provides detailed protocols for the preparation of **Anisodine** solutions for in vitro cell culture experiments, summarizes relevant quantitative data, and illustrates its mechanism of action on key signaling pathways. **Anisodine** hydrobromide is the salt form commonly used in research.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of **Anisodine** hydrobromide is provided in the table below.

Property	Value	Reference
Chemical Formula	C ₁₇ H ₂₂ BrNO ₅	[2]
Molecular Weight	400.27 g/mol	[2]
CAS Number	76822-34-9	[2]
Appearance	Solid powder	[2]
Storage (Powder)	Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).	[2]
Purity	>98% (typical)	[2]

Preparation of Anisodine Solutions

Preparation of Anisodine Hydrobromide Stock Solution

Solvent Selection: **Anisodine** hydrobromide is soluble in Dimethyl Sulfoxide (DMSO)[2]. High-purity, anhydrous DMSO is recommended to ensure maximum solubility and stability of the stock solution.

Protocol:

- Materials:
 - **Anisodine** hydrobromide powder
 - Anhydrous Dimethyl Sulfoxide (DMSO)
 - Sterile microcentrifuge tubes or vials
 - Calibrated analytical balance
 - Pipettes and sterile tips

- Procedure: a. Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of **Anisodine** hydrobromide powder. b. Transfer the powder to a sterile tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration. A common high-concentration stock is 10 mM. d. To prepare a 10 mM stock solution, dissolve 4.00 mg of **Anisodine** hydrobromide (MW: 400.27 g/mol) in 1 mL of DMSO. e. Vortex gently until the powder is completely dissolved. f. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Storage of Stock Solution:

Storage Condition	Duration	Reference
0 - 4°C	Short term (days to weeks)	[2]
-20°C	Long term (months)	[2]

Preparation of Working Solutions in Cell Culture Media

Important Considerations:

- Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final concentration of DMSO without the drug) should always be included in experiments.
- Stability in Aqueous Solutions: The stability of **Anisodine** in aqueous cell culture media has not been extensively documented. Therefore, it is recommended to prepare working solutions fresh for each experiment.

Protocol:

- Materials:
 - **Anisodine** hydrobromide stock solution in DMSO
 - Pre-warmed sterile cell culture medium (e.g., DMEM, RPMI-1640)
 - Sterile tubes

- Pipettes and sterile tips
- Procedure: a. Thaw an aliquot of the **Anisodine** hydrobromide stock solution at room temperature. b. Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. c. In a sterile tube, add the required volume of pre-warmed cell culture medium. d. While gently vortexing the medium, add the calculated volume of the **Anisodine** hydrobromide stock solution dropwise. This helps to prevent precipitation. e. Mix gently by inverting the tube. Do not vortex vigorously. f. Use the freshly prepared working solution to treat your cells immediately.

In Vitro Concentrations and Cellular Effects

The following table summarizes reported concentrations of **Anisodine** and "compound **anisodine**" used in in vitro studies. It is important to note that "compound **anisodine**" may be a mixture, and the exact concentration of **Anisodine** within it is not always specified. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.

Compound	Cell Line	Concentration Range	Observed Effect	Reference
Compound Anisodine	Rat Retinal Progenitor Cells (RPCs) and Brain Neural Stem Cells (BNSCs)	0.126, 0.252, 0.505, 1.010 g/L	Improved cell viability, attenuated hypoxia-induced decrease in proliferation, and reduced intracellular calcium overload.	
Anisodine	HEK293 cells stably transfected with OCT1	IC ₅₀ = 12.9 μmol/L	Inhibition of organic cation transporter 1 (OCT1).	[2]
Anisodine Hydrobromide	Human Cerebral Microvascular Endothelial Cells (hCMEC/D3)	10 and 20 μg/mL	Alleviation of hypoxia/reoxygenation-induced oxidative stress.	[3]

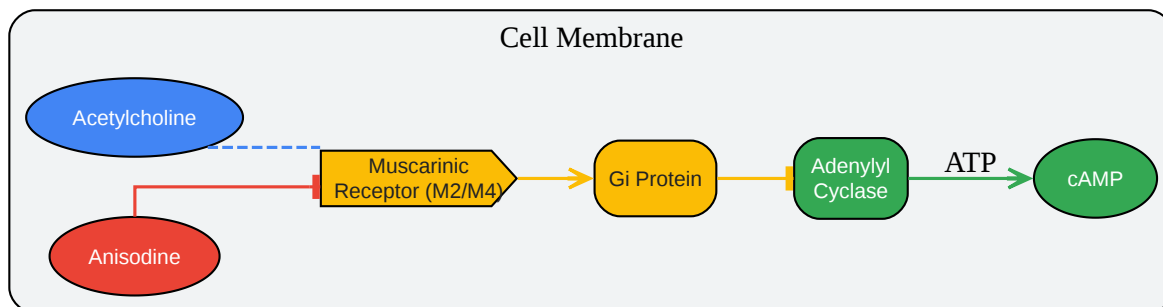
Signaling Pathways and Mechanism of Action

Anisodine acts as an antagonist at muscarinic acetylcholine receptors and alpha-1 adrenergic receptors[1].

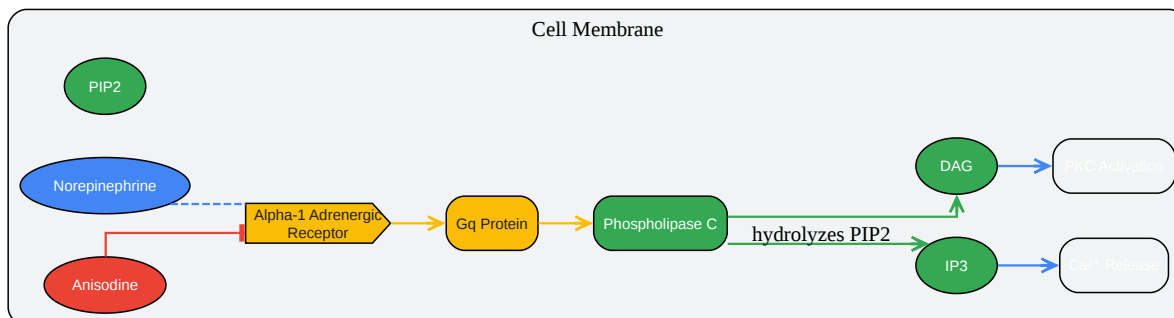
Antagonism of Muscarinic Acetylcholine Receptors

Anisodine blocks the binding of acetylcholine (ACh) to muscarinic receptors. These are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). M2 and M4 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. By blocking these receptors, **Anisodine** can prevent the ACh-mediated inhibition of adenylyl cyclase.

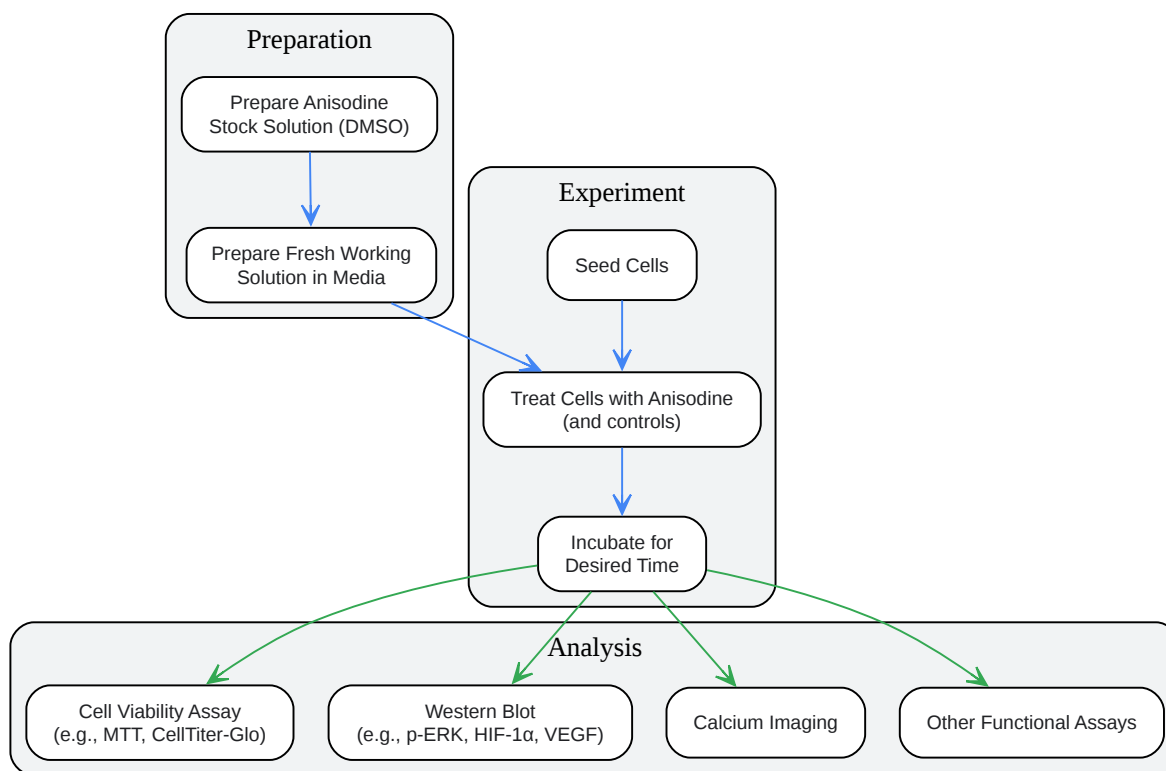
Anisodine Antagonism of Muscarinic Receptor



Anisodine Antagonism of Alpha-1 Adrenergic Receptor



General Experimental Workflow for Anisodine In Vitro Studies



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